molecular formula C10H13ClO B13955301 2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride CAS No. 75412-82-7

2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride

Cat. No.: B13955301
CAS No.: 75412-82-7
M. Wt: 184.66 g/mol
InChI Key: HRWRMVPOGUKADR-UHFFFAOYSA-N
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Description

2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride is an organic compound with the molecular formula C_9H_13ClO. It is a derivative of hexahydroindene, a bicyclic hydrocarbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride typically involves the chlorination of 2,3,4,5,6,7-Hexahydro-1H-indene-5-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl_2) or oxalyl chloride (COCl)_2) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

C9H14O2+SOCl2C9H13ClO+SO2+HCl\text{C}_9\text{H}_14\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_13\text{ClO} + \text{SO}_2 + \text{HCl} C9​H1​4O2​+SOCl2​→C9​H1​3ClO+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) under mild conditions.

    Reduction: Reducing agents (e.g., LiAlH_4, NaBH_4) in anhydrous solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO_4, CrO_3) in acidic or basic media.

Major Products Formed

    Amides, Esters, Thioesters: Formed via substitution reactions.

    Alcohols: Formed via reduction reactions.

    Carboxylic Acids: Formed via oxidation reactions.

Scientific Research Applications

2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.

Comparison with Similar Compounds

2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride can be compared with other similar compounds such as:

    2,3,4,5,6,7-Hexahydro-1H-indene-5-carboxylic acid: The precursor in its synthesis, which lacks the reactive chloride group.

    4,5,6,7-Tetrahydroindan: A related bicyclic hydrocarbon with different reactivity due to the absence of functional groups.

    Hexahydroindanone: Another derivative with a ketone functional group instead of a carbonyl chloride, leading to different reactivity and applications.

The uniqueness of this compound lies in its reactive carbonyl chloride group, which allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

75412-82-7

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

2,3,4,5,6,7-hexahydro-1H-indene-5-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h9H,1-6H2

InChI Key

HRWRMVPOGUKADR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)CC(CC2)C(=O)Cl

Origin of Product

United States

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